molecular formula C16H19BFN3O4 B1408156 1-[(4-Fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole CAS No. 1430750-99-4

1-[(4-Fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole

Cat. No.: B1408156
CAS No.: 1430750-99-4
M. Wt: 347.2 g/mol
InChI Key: DINIUTHGNZSOBJ-UHFFFAOYSA-N
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Description

1-[(4-Fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole (CAS 1430750-99-4 ) is a specialized organic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. This molecule features a pyrazole core that is functionalized at the 1-position with a 4-fluoro-3-nitrobenzyl group and at the 4-position with a pinacol boronic ester . The presence of the boronic ester moiety is particularly significant, as it is widely utilized in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds . This enables researchers to efficiently link the pyrazole scaffold to a wide variety of aromatic and heteroaromatic systems, facilitating the rapid synthesis of compound libraries for biological screening. The structural components of this reagent contribute to its specific research value. The pyrazole heterocycle is a privileged structure in pharmacology, found in compounds with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties . The incorporation of both fluorine and nitro substituents on the benzyl ring can fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing the pharmacokinetic profile of potential drug candidates . With a molecular formula of C16H19BFN3O4 and a molecular weight of 347.15 g/mol , this building block is designed for the synthesis of more complex molecules. Researchers are advised to handle this material with appropriate precautions; it may cause skin and eye irritation and may be harmful if swallowed . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(4-fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BFN3O4/c1-15(2)16(3,4)25-17(24-15)12-8-19-20(10-12)9-11-5-6-13(18)14(7-11)21(22)23/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINIUTHGNZSOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Borylation of Pyrazole Derivatives

One common approach involves the direct borylation of pyrazole precursors using bis(pinacolato)diboron (B2Pin2) under transition metal catalysis, such as palladium or copper catalysis. This method enables the formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group on the pyrazole ring.

Reaction Conditions:

  • Catalyst: Pd(dppf)Cl2 or Cu(OAc)2
  • Reagent: B2Pin2
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature: 80–110°C
  • Time: 12–24 hours

Research Findings:

  • The process offers high regioselectivity for the 4-position on the pyrazole ring.
  • Yields typically range from 70–85% under optimized conditions.

Synthesis of the Boronate Intermediate

Alternatively, boronates can be synthesized via the reaction of pyrazole derivatives with boron reagents like boronic acids or esters under Suzuki-Miyaura coupling conditions, especially when coupling with aryl halides bearing boron groups.

Functionalization of the Aromatic Ring

The aromatic ring, bearing the fluorine and nitro substituents, is introduced through electrophilic aromatic substitution or via cross-coupling reactions.

Nitration and Fluorination

  • Nitration: The nitro group is introduced onto the phenyl ring via electrophilic aromatic substitution using nitric acid or nitrating mixtures under controlled temperature (0–5°C) to prevent over-nitration.
  • Fluorination: The fluorine atom is incorporated through nucleophilic aromatic substitution (SNAr) on a suitably halogenated precursor or via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Suzuki-Miyaura Coupling

The key step involves coupling the boronated pyrazole with a halogenated aromatic precursor bearing the fluorine and nitro groups. This is achieved via Suzuki coupling:

Reaction Conditions:

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2
  • Base: Potassium carbonate or sodium tert-butoxide
  • Solvent: Toluene/water or dioxane/water mixture
  • Temperature: 80–110°C
  • Duration: 12–24 hours

Research Data:

  • Yields of 60–75% are typical.
  • The reaction tolerates nitro groups, provided reaction conditions are carefully controlled.

Assembly of the Final Compound

The final step involves coupling the boronated pyrazole with the aromatic moiety bearing the fluorine and nitro groups, often through a two-step sequence:

  • Step 1: Synthesis of the boronated pyrazole intermediate as described.
  • Step 2: Cross-coupling with the halogenated aromatic precursor under optimized Suzuki conditions.

Alternatively, the aromatic ring can be functionalized first, followed by boron incorporation, depending on the specific synthetic route chosen.

Representative Data Table of Preparation Methods

Method Key Reagents Catalysts Solvent Temperature Yield Notes
Direct Borylation B2Pin2, pyrazole Pd(dppf)Cl2 THF 80–110°C 70–85% Regioselective for 4-position
Suzuki Coupling Halogenated aromatic + boronated pyrazole Pd(PPh3)4 Toluene/water 80–110°C 60–75% Tolerant of nitro groups
Electrophilic Aromatic Substitution HNO3, F2 or NFSI - - 0–5°C Variable For nitration and fluorination

Notes on Research and Optimization

  • Reaction Atmosphere: Many boron coupling reactions are performed under inert atmospheres (argon or nitrogen) to prevent oxidation.
  • Purification: Products are typically purified via silica gel chromatography or recrystallization from suitable solvents.
  • Yield Optimization: Adjusting temperature, catalyst loading, and reaction time can significantly improve yields and selectivity.

Chemical Reactions Analysis

1-[(4-Fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The dioxaborolane moiety can form reversible covalent bonds with diols or other nucleophiles, which is useful in various biochemical applications .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in the target compound distinguishes it from analogues with halogens or alkyl groups, offering unique reactivity for electrophilic substitutions or reductions.
  • Boronate Ester Positioning : All analogues retain the boronate ester, critical for cross-coupling, but substituent variations influence steric accessibility and coupling efficiency.
  • Fluorine Effects : Fluorinated analogues (e.g., ) exhibit improved metabolic stability and lipophilicity, advantageous in drug design.

Key Observations :

  • Alkylation Conditions : Potassium carbonate in DMF is standard for pyrazole alkylation across analogues.
  • Suzuki Coupling Efficiency : Yields vary depending on substituent steric bulk; electron-deficient aryl groups (e.g., nitro) may require optimized catalysts .

Physicochemical and Functional Properties

  • Solubility : The nitro group in the target compound likely reduces aqueous solubility compared to ethoxy () or methyl () analogues.
  • Stability : Fluorinated derivatives () exhibit enhanced thermal and metabolic stability. The nitro group may confer sensitivity to light or reducing agents.
  • Reactivity : The boronate ester in all analogues enables cross-coupling, but the nitro group in the target allows subsequent functionalization (e.g., reduction to amines for drug conjugates).

Biological Activity

The compound 1-[(4-Fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The molecular formula of the compound is C15H18B2F1N3O4C_{15}H_{18}B_{2}F_{1}N_{3}O_{4} with a molecular weight of approximately 348.14 g/mol. The structure includes a pyrazole ring substituted with a boron-containing moiety and a nitrophenyl group, which may contribute to its biological activity.

Antiviral Activity

Recent studies have indicated that compounds with similar structures to pyrazole derivatives exhibit significant antiviral properties. For instance, pyrazolo[1,5-a]pyrimidines have been shown to inhibit the activity of casein kinase 2 (CSNK2), which plays a crucial role in viral replication pathways. In vitro assays demonstrated that these compounds could effectively reduce viral load in cell cultures infected with β-coronaviruses, including SARS-CoV-2 .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been associated with the inhibition of various kinases involved in cancer progression. A study focusing on similar compounds reported that modifications at specific positions on the pyrazole ring led to enhanced potency against cancer cell lines. The introduction of electron-withdrawing groups (like nitro) has been linked to increased cytotoxicity against tumor cells .

The proposed mechanism of action for this compound involves:

  • Inhibition of Kinases : Targeting kinases such as CSNK2 disrupts critical signaling pathways necessary for cell proliferation and survival.
  • Interference with Viral Replication : By inhibiting host cell kinases, these compounds may prevent the replication of viruses by disrupting their lifecycle.
  • Induction of Apoptosis : Certain pyrazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

Table 1: Summary of Biological Activities

Activity TypeReference StudyFindings
AntiviralNCBI Study on CSNK2 InhibitorsSignificant reduction in viral replication
AnticancerResearch on Pyrazole DerivativesEnhanced cytotoxicity against cancer cells
Enzyme InhibitionMechanistic StudiesInhibition of key kinases involved in cancer

Detailed Research Findings

  • Antiviral Studies : A study demonstrated that pyrazolo[1,5-a]pyrimidines exhibited IC50 values in the low nanomolar range against multiple strains of coronaviruses . The mechanism was attributed to competitive inhibition at the ATP-binding site of CSNK2.
  • Cytotoxicity Assays : In vitro testing revealed that compounds structurally related to our target compound showed IC50 values as low as 0.5 µM against various cancer cell lines, indicating potent anticancer properties .

Q & A

Q. What synthetic strategies are effective for preparing this compound?

The compound is synthesized via multi-step reactions. A common approach involves:

  • Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with β-keto esters or via [3+2] cycloaddition.
  • Boronate Ester Introduction : Suzuki-Miyaura coupling using pinacol boronate precursors under Pd catalysis (e.g., Pd(PPh₃)₄).
  • 4-Fluoro-3-Nitrophenylmethyl Attachment : Alkylation or nucleophilic substitution reactions, often requiring inert conditions (N₂ atmosphere) and anhydrous solvents (THF, DMF). Yields are optimized by controlling stoichiometry and using protecting groups for sensitive moieties .

Q. How is the compound structurally characterized?

A combination of spectroscopic and analytical methods is used:

  • NMR : ¹H/¹³C NMR identifies pyrazole protons (δ 7.5–8.5 ppm) and tetramethyl dioxaborolan methyl groups (δ ~1.3 ppm).
  • HRMS : Confirms molecular weight (C₁₆H₁₉BFN₃O₄, [M+H]+ = 372.15).
  • IR : Detects nitro (∼1520 cm⁻¹) and B-O (∼1350 cm⁻¹) stretches.
  • HPLC : Purity >95% verified with UV detection (254 nm) .

Q. What solvents and conditions stabilize the boronate ester during reactions?

Anhydrous, aprotic solvents (THF, DMF) under inert atmospheres (N₂/Ar) prevent hydrolysis. Low temperatures (0–5°C) minimize side reactions. Pinacol protection of the boronate group enhances stability during alkylation steps .

Advanced Questions

Q. How do electronic effects of substituents influence reactivity?

  • Nitro Group : Strong electron-withdrawing effect directs electrophilic substitution to meta positions and stabilizes intermediates in cross-coupling.
  • Fluorine : Ortho/para-directing and moderates ring electron density, reducing nucleophilicity.
  • Boronate Ester : Acts as a directing group in Pd-catalyzed couplings. Computational studies (DFT) show decreased HOMO density at the pyrazole ring, correlating with reduced nucleophilicity .

Q. What methodologies optimize Suzuki-Miyaura coupling using this compound?

  • Catalyst Screening : PdCl₂(dppf) or Pd(OAc)₂ with ligands (SPhos, XPhos).
  • Base Selection : Cs₂CO₃ or K₃PO₄ enhances transmetalation.
  • Reaction Conditions : 80°C in THF for 12–24 hours.
  • Monitoring : TLC or GC-MS tracks progress. Yields >80% achieved with electron-deficient aryl halides due to favorable oxidative addition .

Q. How can bioactivity assays evaluate its enzyme inhibition potential?

  • Kinetic Assays : Fluorogenic substrates measure IC₅₀ values (0.1–100 µM range).
  • Cellular Studies : MTT assays assess cytotoxicity; Western blotting detects signaling protein modulation.
  • Docking Simulations : AutoDock Vina predicts binding modes to kinase active sites, validated by site-directed mutagenesis .

Q. What strategies address steric hindrance during functionalization?

  • Regioselective Reactions : Bulky boronate ester directs substitutions to the fluoronitrophenyl ring’s para position.
  • Computational Modeling : Gaussian09 visualizes steric maps, guiding site-specific modifications.
  • Experimental Validation : Bromination/nitration reactions confirm theoretical predictions .

Q. How is the compound’s fluorescence potential assessed for imaging applications?

  • Spectroscopy : UV-Vis (λmax ~300 nm) and fluorescence (λem ~450 nm) quantify quantum yield (vs. quinine sulfate).
  • Cellular Imaging : Confocal microscopy tracks uptake in live cells.
  • Stability Testing : Incubation in PBS (pH 7.4, 24h) ensures probe integrity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole
Reactant of Route 2
Reactant of Route 2
1-[(4-Fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole

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